
2,3-Dichloro-5,6-difluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-5,6-difluorobenzaldehyde is an aromatic compound characterized by the presence of two chlorine atoms and two fluorine atoms attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5,6-difluorobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method includes the chlorination and fluorination of benzaldehyde under controlled conditions. The reaction may involve the use of chlorine gas and fluorine-containing reagents in the presence of catalysts to achieve selective substitution at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
化学反応の分析
Types of Reactions: 2,3-Dichloro-5,6-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of 2,3-Dichloro-5,6-difluorobenzoic acid.
Reduction: Formation of 2,3-Dichloro-5,6-difluorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
2,3-Dichloro-5,6-difluorobenzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials.
作用機序
The mechanism of action of 2,3-Dichloro-5,6-difluorobenzaldehyde involves its reactivity with various molecular targets. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved include:
Electrophilic Aromatic Substitution: The chlorine and fluorine atoms on the benzene ring make it susceptible to electrophilic attack, facilitating substitution reactions.
Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions, forming various adducts and derivatives.
類似化合物との比較
2,3-Dichloro-5,6-difluorobenzaldehyde can be compared with other halogenated benzaldehydes, such as:
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its strong oxidizing properties and use in organic synthesis.
2,6-Difluorobenzaldehyde: Used in the synthesis of fluorinated analogs and as a reactant in various organic reactions.
Uniqueness: The unique combination of chlorine and fluorine atoms in this compound imparts distinct reactivity and properties, making it valuable for specific applications that require selective halogenation and functionalization.
特性
IUPAC Name |
2,3-dichloro-5,6-difluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F2O/c8-4-1-5(10)7(11)3(2-12)6(4)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHLYUPJNKOLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C=O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
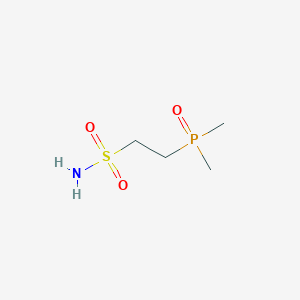

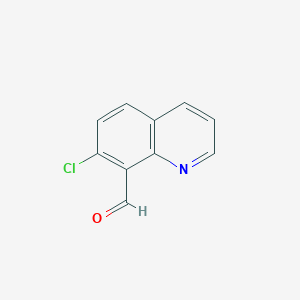
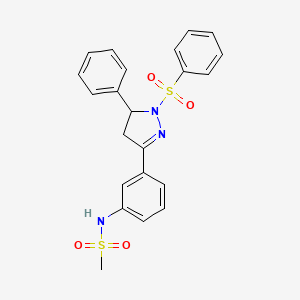
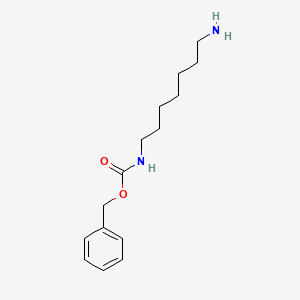
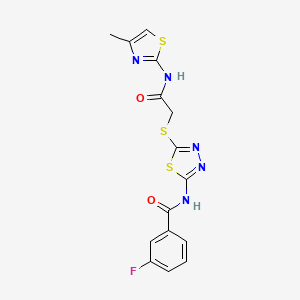
![{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}(2-phenylethyl)amine](/img/structure/B2833351.png)
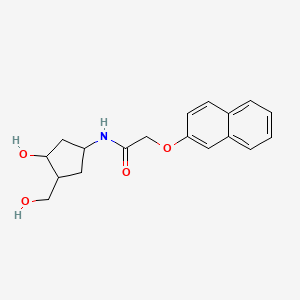
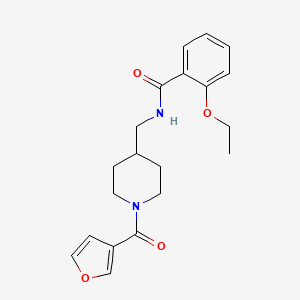
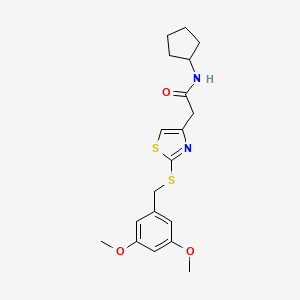
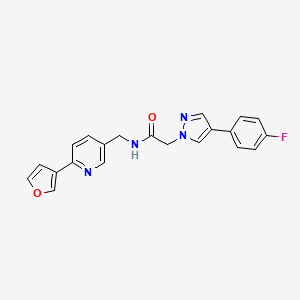
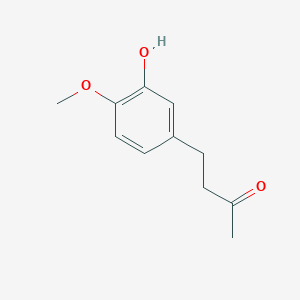
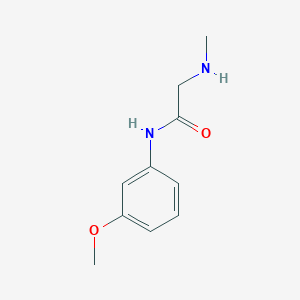
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2833364.png)
